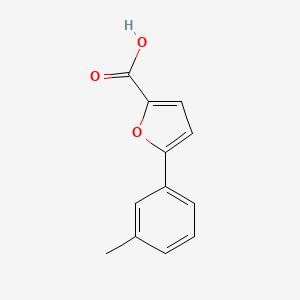

5-(3-Methylphenyl)-2-furoic acid

Description

5-(3-Methylphenyl)-2-furoic acid is a substituted furoic acid derivative characterized by a 3-methylphenyl group attached to the 5-position of the furan ring. This article focuses on comparative analyses with structurally and functionally related furoic acid derivatives.

Propriétés

IUPAC Name |

5-(3-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJYIMVBENPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359339 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-57-2 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrolysis of 5-(3-Methylphenyl)-2-furancarboxylic Acid Methyl Ester

One of the most direct and commonly used methods for preparing 5-(3-methylphenyl)-2-furoic acid is the alkaline hydrolysis (saponification) of its corresponding methyl ester.

- The methyl ester of this compound is dissolved in tetrahydrofuran (THF) under an inert atmosphere.

- Aqueous sodium hydroxide (NaOH) solution is added dropwise at low temperature (0–20 °C).

- The reaction mixture is stirred at room temperature for an extended period (typically overnight, ~48 hours).

- After completion, the reaction mixture is concentrated under reduced pressure.

- The aqueous residue is acidified to pH 1–2 with dilute hydrochloric acid (HCl), precipitating the free acid.

- The solid product is collected by vacuum filtration.

- Yields reported for this hydrolysis method are high, around 88%.

- The reaction requires mild conditions and avoids harsh reagents.

- Variations include the use of lithium hydroxide (LiOH) instead of NaOH for certain esters, with adjusted equivalents and reaction times.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | NaOH (1.5 equiv) or LiOH (4.0 equiv) |

| Temperature | 0–20 °C during addition, then rt |

| Reaction Time | 24–48 hours |

| Acidification | 2 M HCl to pH 1–2 |

| Yield | ~88% |

This method is straightforward and widely applicable for preparing the acid from esters, making it a preferred laboratory and industrial route.

Direct Substitution on 2-Furoic Acid or Its Derivatives

Another approach involves the preparation of 5-substituted 2-furoic acid derivatives by direct substitution or coupling reactions on 2-furoic acid or its halogenated derivatives.

- Starting from 5-bromo-2-furoic acid, nucleophilic aromatic substitution or cross-coupling reactions can introduce the 3-methylphenyl substituent at the 5-position.

- Conventional synthesis involves preparing sodium tetradecoxide by reacting tetradecanol with sodium hydride, then reacting with 5-bromo-2-furoic acid under reflux conditions (130–140 °C) for extended periods (up to 42 hours).

- After workup involving organic extraction, neutralization, and recrystallization, the substituted acid derivative is obtained.

- Conventional methods yield around 46% for similar derivatives.

- Improved methods at lower temperatures (~80 °C) have been reported to increase yields up to approximately 85%.

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-2-furoic acid |

| Reagents | Sodium tetradecoxide (from tetradecanol + NaH) |

| Temperature | 130–140 °C (conventional), ~80 °C (improved) |

| Reaction Time | 42 hours (conventional) |

| Workup | Extraction, neutralization, recrystallization |

| Yield | 46% (conventional), ~85% (improved) |

This method is more complex and involves harsher conditions but provides access to a variety of 2-furoic acid derivatives.

General Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution and Coupling:

- The 5-position of the furan ring in 2-furoic acid derivatives is the most reactive site for electrophilic and nucleophilic substitution.

- Substituted phenyl groups, such as 3-methylphenyl, can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) starting from halogenated 2-furoic acid derivatives.

- The regioselectivity and yield depend on the choice of catalyst, base, solvent, and temperature.

- Alkaline hydrolysis of methyl esters is a well-established method for obtaining carboxylic acids.

- The reaction proceeds via nucleophilic attack of hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and form the carboxylate salt.

- Acidification regenerates the free acid.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkaline Hydrolysis of Methyl Ester | This compound methyl ester | NaOH in THF/H2O, 0–20 °C addition, rt stirring, acidification | ~88 | Mild conditions, high yield |

| Direct Substitution on 5-Bromo-2-furoic acid | 5-Bromo-2-furoic acid | Sodium tetradecoxide, reflux in xylenes (130–140 °C) | 46 (conventional), ~85 (improved) | Longer reaction time, harsher conditions |

| Esterification + Amine Condensation (related derivatives) | 2-Furoic acid | Methanol, H2SO4, amine condensation | Up to 95 | Industrially scalable, high purity |

Research Findings and Practical Considerations

- The hydrolysis of esters is the most straightforward and efficient method for preparing this compound, offering high yields and mild reaction conditions suitable for both laboratory and industrial scale.

- Direct substitution methods on halogenated furoic acid derivatives provide access to a broader range of substituted compounds but require more rigorous conditions and longer reaction times.

- Esterification followed by amine condensation is a valuable approach for synthesizing related amide derivatives and optimizing industrial processes, though less directly applicable for the acid itself.

- Reaction parameters such as temperature, base equivalents, solvent choice, and reaction time critically influence yield and purity.

- Acidification and purification steps (filtration, recrystallization) are essential for isolating the pure acid product.

Analyse Des Réactions Chimiques

Esterification and Transesterification

The carboxylic acid group participates in reversible esterification reactions. For example, refluxing with methanol and sulfuric acid regenerates the methyl ester. Transesterification with other alcohols (e.g., ethanol, isopropanol) can produce diverse esters, though specific yields depend on reaction optimization:

Key Factors Influencing Esterification Efficiency

-

Acid catalyst concentration (e.g., H₂SO₄, p-TsOH).

-

Molar ratio of alcohol to acid (typically 3:1 to 5:1).

-

Reaction time (4–12 hours).

Nucleophilic Acyl Substitutions

The carboxylic acid undergoes reactions typical of acyl derivatives:

Amide Formation

Reaction with amines (e.g., NH₃, primary/secondary amines) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) produces amides. For example:

Furan Ring Reactivity

The furan ring’s electron-rich nature enables electrophilic substitutions, though steric hindrance from the 3-methylphenyl group may direct reactivity:

Nitration and Sulfonation

-

Nitration at the 5-position of the furan ring (meta to the carboxylic acid) is feasible under HNO₃/H₂SO₄ conditions.

Diels-Alder Reactions

The furan ring can act as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Applications De Recherche Scientifique

Synthesis of 5-(3-Methylphenyl)-2-Furoic Acid

The synthesis of this compound can be achieved through several methods. One common route involves the reaction of 2-furancarboxylic acid with a methylated phenol in the presence of a base such as sodium hydroxide in tetrahydrofuran (THF) under controlled conditions. The general procedure typically yields around 88% purity .

Biological Activities

The biological applications of this compound are diverse, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:

Recent studies have indicated that derivatives of furoic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The inhibition zones measured for these compounds suggest potential for development into therapeutic agents.

Anticancer Properties:

Research has also suggested that furoic acid derivatives may possess anticancer properties. The cytotoxic effects of these compounds have been evaluated in vitro on various cancer cell lines, indicating that they may induce apoptosis or inhibit cell proliferation through different mechanisms .

Industrial Applications

This compound finds utility in several industrial applications:

a. Polymer Chemistry:

Due to its furoic structure, this compound can serve as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

b. Agrochemicals:

The compound has potential applications in the agrochemical sector as a precursor for developing herbicides or fungicides. Its ability to interact with biological systems can be harnessed to create effective plant protection products.

c. Flavoring and Fragrance Industry:

Furoic acids are often used in the flavoring and fragrance industries due to their aromatic properties. Compounds like this compound can be utilized to develop novel fragrances or flavor enhancers.

Case Studies

Mécanisme D'action

The mechanism of action of 5-(3-Methylphenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparaison Avec Des Composés Similaires

Key Findings and Trends

Substituent Position :

- 2-position substitution (e.g., Cl, CF₃) maximizes enzyme inhibition (MetAP1), while 3-position groups (e.g., methyl) are less studied and likely less potent .

Substituent Chemistry :

- Electron-withdrawing groups (Cl, CF₃) enhance binding to MetAP1, whereas alkyl chains (e.g., TOFA’s tetradecyloxy) target lipid metabolism .

Biological Specificity :

- TOFA’s effects on ACC are distinct from FAS inhibitors like C75, underscoring the role of substituent length and hydrophobicity in target selection .

Activité Biologique

5-(3-Methylphenyl)-2-furoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula CHO, features a furan ring substituted with a 3-methylphenyl group. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a versatile building block in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, derivatives of furan compounds have demonstrated significant inhibition against Helicobacter pylori, a bacterium associated with gastric ulcers. Specifically, related compounds have shown IC values indicating strong urease inhibition, which is critical for H. pylori survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies involving carrageenan-induced inflammation models in rats have shown that derivatives containing the furan moiety can significantly reduce edema and inflammatory markers. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

This compound's structural features allow it to act as an antioxidant. It has been reported to scavenge free radicals effectively, with specific derivatives demonstrating IC values in the low micromolar range against DPPH radicals and superoxide anions. This antioxidant capacity may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleobases or protein residues, influencing enzyme activity and receptor binding.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antibacterial Activity : A study demonstrated that 3-arylfuran derivatives exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics, suggesting a promising avenue for new antimicrobial agents .

- Anti-inflammatory Research : In a rodent model, administration of furan derivatives led to a significant reduction in paw swelling induced by carrageenan, indicating their potential as anti-inflammatory agents .

- Cancer Research : Preliminary investigations into the cytotoxic effects of furan-based compounds on cancer cell lines have shown promising results, warranting further exploration into their anti-cancer properties .

Comparative Analysis

| Compound | Antimicrobial Activity (IC) | Anti-inflammatory Effect | Antioxidant Activity (IC) |

|---|---|---|---|

| This compound | 2.6 g/mL against H. pylori | Significant reduction in edema | 10.3 µM against DPPH radicals |

| Related furan derivatives | Varies; often superior to antibiotics | Comparable to NSAIDs | Varies; some <1 µM |

Q & A

Q. What are the common synthetic routes for 5-(3-Methylphenyl)-2-furoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves condensation reactions between substituted phenyl precursors and furan derivatives. For example, 5-(4-substituted phenyl)-2-furoic acid derivatives are synthesized via coupling of 2-furoic acid with aryl halides under palladium-catalyzed conditions . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products. Yield improvements may involve microwave-assisted synthesis or catalytic systems like Pd(OAc)₂ with ligands .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Two distinct furyl protons appear as doublets (δ 6.3–7.2 ppm, J ≈ 3.6 Hz), confirming the furan ring structure. Aromatic protons from the 3-methylphenyl group show splitting patterns consistent with monosubstituted benzene (e.g., multiplet at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ aligns with the molecular formula (C₁₂H₁₀O₃, exact mass 202.0630). Fragmentation patterns include loss of COOH (44 Da) and methyl groups (15 Da) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (C=C aromatic stretches) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC quantification .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., melting point ~145–147°C) .

- Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor degradation via UV spectroscopy .

Advanced Research Questions

Q. How can isotopic labeling be applied to track the metabolic fate of this compound in microbial systems?

- Methodological Answer : Isotopomers (e.g., ¹³C-labeled at specific carbons) are synthesized via modified protocols (see Scheme 6 in ). For metabolic studies:

- Inoculate Pseudomonas spp. or Cupriavidus basilensis with labeled compound in minimal media.

- Analyze metabolites using LC-MS/MS to identify ¹³C incorporation into intermediates (e.g., hydroxylated derivatives or ring-opened products).

- Enzymatic assays (e.g., cell lysates + NADH/NAD⁺) can pinpoint dioxygenases or decarboxylases involved in degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing/-donating groups on the phenyl ring) and test against target enzymes (e.g., mycobacterial benzothiazole synthases) .

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO ≤1% v/v).

- Computational Modeling : Molecular docking (AutoDock Vina) or DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. How can advanced chromatographic methods improve the separation of this compound from complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Retention time ~8–10 minutes at 254 nm .

- Chiral Separation : Employ amylose-based chiral stationary phases (e.g., Chiralpak IA) for enantiomeric resolution if stereoisomers are present .

- UHPLC-MS : Couple with high-resolution mass spectrometry (HRMS) for simultaneous quantification and structural confirmation .

Q. What role do substituent effects play in the photodegradation kinetics of this compound derivatives?

- Methodological Answer :

- Substituent Positioning : Compare ortho- vs. para-methyl groups using time-resolved UV spectroscopy. Electron-donating groups (e.g., -CH₃) may accelerate degradation by stabilizing reactive intermediates .

- Quantum Yield Calculations : Measure light absorption (λ = 300–400 nm) and calculate degradation rates under controlled irradiance. Correlate with Hammett σ constants for substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.